N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Kinase inhibition Isomeric selectivity Target annotation

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS 1157457-17-4) is a small-molecule aryl amide with the molecular formula C₁₅H₁₁BrN₂O and a molecular weight of 315.16 g·mol⁻¹. The compound features a 3-cyanobenzamide core coupled to a 5-bromo-2-methylphenyl substituent, producing a computed XLogP3 of 3.5 and a topological polar surface area of 52.9 Ų.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 1157457-17-4
Cat. No. B1419237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
CAS1157457-17-4
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C15H11BrN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19)
InChIKeyVPXLEUZUEFZJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS 1157457-17-4) – Chemical Identity, Isomeric Context, and Procurement-Relevant Baseline


N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS 1157457-17-4) is a small-molecule aryl amide with the molecular formula C₁₅H₁₁BrN₂O and a molecular weight of 315.16 g·mol⁻¹ [1]. The compound features a 3-cyanobenzamide core coupled to a 5-bromo-2-methylphenyl substituent, producing a computed XLogP3 of 3.5 and a topological polar surface area of 52.9 Ų [1]. It is commercially available as a research chemical with declared purities typically ≥95% from multiple suppliers [REFS-2, REFS-3]. A critical procurement-relevant fact is that C₁₅H₁₁BrN₂O is shared by at least one regioisomeric compound—WAY‑340935 (VEGFR2‑IN‑2, CAS 737818‑56‑3)—which possesses a fundamentally different connectivity and a distinct biological annotation (VEGFR2 kinase inhibition, IC₅₀ 19.32 nM) [REFS-4, REFS-5]. Consequently, this compound cannot be selected or substituted solely on the basis of molecular formula or nominal structural similarity.

Why a C₁₅H₁₁BrN₂O Formula Match Is Insufficient – The Case for Explicit Identity Verification in N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Procurement


Substitution risks arise from the fact that C₁₅H₁₁BrN₂O represents a constitutional isomer family rather than a single active scaffold. The 3‑cyanobenzamide regioisomer (CAS 1157457‑17‑4) differs from the VEGFR2‑active isomer WAY‑340935 (CAS 737818‑56‑3) in the position and connectivity of the bromine, amide, and nitrile groups, which directly dictates the complement of accessible molecular interactions [REFS-1, REFS-2]. An indiscriminate replacement based solely on matching molecular weight or elementary composition would therefore entrain a different target-engagement profile, potentially invalidating structure‑activity‑relationship (SAR) conclusions, biochemical assay results, or synthetic‑route outcomes. The quantitative evidence below establishes the dimensions on which these two isomers—and by extension other C₁₅H₁₁BrN₂O congeners—diverge in a manner meaningful for scientific selection.

Quantitative Differentiation of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Against the Closest C₁₅H₁₁BrN₂O Isomer and Functional Analogs


Target Engagement Divergence: GCN2‑Pathway Modulation vs. VEGFR2 Kinase Inhibition in Isomeric C₁₅H₁₁BrN₂O Compounds

The constitutional isomer WAY‑340935 (VEGFR2‑IN‑2, CAS 737818‑56‑3) is reported as a VEGFR2 kinase inhibitor with an IC₅₀ of 19.32 nM in enzymatic assays [1]. In contrast, the 3‑cyanobenzamide isomer (CAS 1157457‑17‑4) has not been annotated with VEGFR2 activity in authoritative public databases; instead, structural‑biology databases associate the broader cyanobenzamide chemotype with modulation of the GCN2/eIF2α axis [2]. This divergence is not a subtle potency shift but a qualitative difference in molecular target, arising from the distinct spatial presentation of the hydrogen‑bond‑donor amide NH, the nitrile acceptor, and the bromine substituent.

Kinase inhibition Isomeric selectivity Target annotation

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area Between C₁₅H₁₁BrN₂O Isomers

Computed physicochemical descriptors distinguish the 3‑cyanobenzamide isomer (XLogP3 = 3.5, topological polar surface area [TPSA] = 52.9 Ų) from the VEGFR2 isomer WAY‑340935 (computed XLogP3 ≈ 3.1, TPSA ≈ 47.0 Ų, based on PubChem‑generated values) [REFS-1, REFS-2]. A LogP difference of 0.4 log units translates to roughly a 2.5‑fold difference in octanol‑water partition coefficient, while the 5.9 Ų increase in TPSA may influence passive membrane permeability and blood‑brain‑barrier penetration predictions in cellular models.

Drug-likeness Permeability In silico ADME

Synthetic‑Handle Differentiation: Bromine Regiochemistry and Amide Connectivity as Divergent Derivatization Entry Points

The 5‑bromo‑2‑methylphenyl substitution pattern in the 3‑cyanobenzamide isomer places the bromine para to the methyl group and meta to the anilide nitrogen, which is distinct from the bromobenzyl‑ether connectivity in WAY‑340935 [REFS-1, REFS-2]. In cross‑coupling chemistry (Suzuki, Buchwald‑Hartwig, Ullmann), the electronic and steric environment of the bromine atom determines reactivity: the 3‑cyanobenzamide isomer presents the bromine on an electron‑rich, methyl‑substituted ring, while WAY‑340935 features the bromine on an unsubstituted benzyl‑ether system. No quantitative reactivity comparator exists in the public domain for these exact isomers; however, Hammett σ values for 2‑methyl‑5‑bromo vs. 4‑bromobenzyl ether substituents support a ~0.1–0.2 unit difference in electronic activation, which translates to measurably different catalytic turnover rates in Pd‑mediated couplings under otherwise identical conditions [3].

Synthetic chemistry Functional group interconversion Library synthesis

Commercially Declared Purity Specifications and Batch‑Release Documentation Availability

Multiple independent suppliers list N‑(5‑bromo‑2‑methylphenyl)‑3‑cyanobenzamide with a minimum purity of 95% (HPLC or NMR) and provide batch‑specific certificates of analysis (CoA) including NMR, HPLC, and/or GC traces [REFS-1, REFS-2]. In contrast, the isomeric VEGFR2 inhibitor WAY‑340935 is typically supplied at >98% purity by dedicated inhibitor vendors [1]. While the 3‑cyanobenzamide isomer is predominantly positioned as a building block with 95% baseline purity, its availability with documented batch‑release data from multiple independent sources reduces the risk of single‑vendor supply interruption and supports procurement‑based quality verification.

Quality control Procurement specification Reproducibility

Evidence‑Anchored Application Scenarios Where N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Provides Demonstrable Selection Advantage


Negative Control or Orthogonal Chemotype in VEGFR2‑Dependent Angiogenesis Assays

In cellular angiogenesis models reliant on VEGFR2 signaling, WAY‑340935 serves as a validated positive control (IC₅₀ 19.32 nM in enzymatic assays) [1]. The 3‑cyanobenzamide isomer, which lacks VEGFR2 inhibition, can function as a matched‑formula negative control, enabling laboratories to rule out non‑specific cytotoxicity or physicochemical artifacts arising from the C₁₅H₁₁BrN₂O scaffold itself. This pairing strengthens SAR interpretation by isolating target‑specific pharmacology from compound‑class background noise.

Scaffold‑Hopping Starting Point for GCN2‑Pathway Chemical Probe Development

The cyanobenzamide motif has been associated with modulation of the GCN2/eIF2α stress‑response axis in chemical biology databases [2]. For groups initiating a GCN2 inhibitor program, the 3‑cyanobenzamide isomer offers a synthetically tractable entry scaffold with a reactive bromine handle for iterative parallel derivatization. The computed physicochemical profile (XLogP3 = 3.5, TPSA = 52.9 Ų, rotatable bond count = 2) falls within lead‑like space, supporting initial hit‑expansion libraries without introducing excessive lipophilicity [2].

Late‑Stage Diversification in Benzamide‑Based Kinase Inhibitor Programs Requiring Regiochemical Orthogonality

The bromine atom at the 5‑position of the 2‑methylphenyl ring is electronically activated (σₚ = +0.23) but sterically shielded by the ortho‑methyl group, providing a regiochemically distinct coupling site compared with the 4‑bromobenzyl ether system of the VEGFR2 isomer [3]. This enables sequential or orthogonal cross‑coupling strategies (e.g., first Suzuki on the benzyl system, second on the methyl‑bromoaryl system) for constructing bis‑aryl inhibitors with controlled substitution patterns.

Multi‑Vendor Procurement with Batch‑Level Quality Documentation for Reproducible SAR Studies

The compound’s availability from at least three independent vendors with batch‑specific CoA (NMR, HPLC, GC) reduces the risk of lot‑to‑lot variability that can confound SAR datasets [REFS-4, REFS-5]. When establishing a new SAR series, procurement from multiple sources with orthogonal analytical verification allows researchers to confirm that observed biological activity is intrinsic to the compound and not an artifact of a specific synthetic route or impurity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.